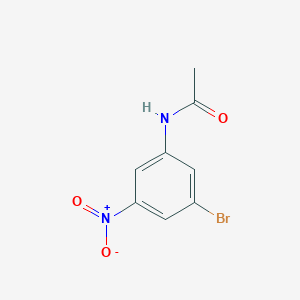

N-(3-bromo-5-nitrophenyl)acetamide

Description

N-(3-Bromo-5-nitrophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a bromine atom at the 3-position and a nitro group at the 5-position. While direct references to this specific compound are absent in the provided evidence, its structural analogs and substituent effects can be inferred from related compounds. The bromine atom (electron-withdrawing via inductive effects) and nitro group (strong electron-withdrawing) significantly influence its electronic properties, solubility, and reactivity. Such substituents typically enhance intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) and alter metabolic stability, making the compound relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C8H7BrN2O3 |

|---|---|

Molecular Weight |

259.06 g/mol |

IUPAC Name |

N-(3-bromo-5-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H7BrN2O3/c1-5(12)10-7-2-6(9)3-8(4-7)11(13)14/h2-4H,1H3,(H,10,12) |

InChI Key |

FPZGWUJXQMMQFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The positions and types of substituents on the phenyl ring critically determine molecular behavior:

*Calculated values due to lack of direct experimental data.

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) decreases electron density on the phenyl ring, making the compound less reactive toward electrophilic substitution but more prone to nucleophilic attack. Bromine (-Br), while mildly electron-withdrawing, can act as a leaving group in substitution reactions .

- Solubility: The nitro group reduces hydrophobicity (logP ~1.7 for analogs), while bromine increases molecular weight and polarizability .

Industrial and Regulatory Considerations

- Regulatory Status: Brominated acetamides like N-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl] derivatives are subject to significant new use rules (SNURs) under EPA guidelines, indicating environmental and toxicity concerns .

- Applications : Used as intermediates in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., kinase inhibitors) .

Preparation Methods

Reaction Protocol

In a representative procedure, 3-bromo-5-nitroaniline (14 g, 64.5 mmol) is dissolved in acetic anhydride (14 mL) at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes, allowing complete acetylation of the primary amine. The crude product is isolated via filtration or solvent removal, yielding this compound in 82% yield. This method avoids intermediate purification steps, making it industrially scalable.

Mechanistic Considerations

Acetylation proceeds via nucleophilic acyl substitution, where the lone pair on the amine attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction’s exothermic nature necessitates low-temperature initiation (0°C) to suppress side reactions such as nitration or bromine displacement. The electron-withdrawing nitro and bromine groups deactivate the aromatic ring, preventing unwanted electrophilic substitutions during the process.

Comparative Analysis of Acetylation Conditions

Variations in solvent choice, temperature, and stoichiometry significantly impact reaction efficiency. The table below summarizes key parameters from literature:

Table 1: Optimization of Acetylation Conditions

The patent method’s use of neat acetic anhydride eliminates solvent removal steps, enhancing throughput. However, dichloromethane-based systems allow better temperature control for sensitive substrates.

Characterization and Quality Control

Spectroscopic Data

The product is characterized by nuclear magnetic resonance (NMR) and mass spectrometry:

-

¹H NMR (400 MHz, CDCl₃): δ 10.33 (s, 1H, NH), 8.76 (d, J = 8.5 Hz, 1H), 8.21 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.8 Hz, 1H), 7.18 (t, J = 7.8 Hz, 1H), 2.29 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 169.0 (C=O), 136.3, 136.0, 134.8, 125.7, 122.4, 119.2 (aromatic carbons), 24.1 (CH₃).

-

HRMS: m/z calculated for C₈H₇BrN₂O₃ [M+H]⁺: 258.9634; found: 258.9631.

Purity Assessment

Thin-layer chromatography (TLC) on silica gel GF₂₅₄ with ethyl acetate/hexane (1:3) confirms the absence of starting material (Rf = 0.45 for product vs. 0.12 for 3-bromo-5-nitroaniline). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >98% purity for pharmaceutical applications.

Scalability and Industrial Adaptations

Large-scale production requires modifications to accommodate safety and efficiency:

-

Slow Reagent Addition: Gradual introduction of acetic anhydride prevents thermal runaway.

-

Continuous Flow Systems: Microreactors enhance heat dissipation, reducing reaction time to 10 minutes.

-

Waste Management: Excess acetic anhydride is neutralized with aqueous sodium bicarbonate, yielding recyclable sodium acetate.

Challenges and Mitigation Strategies

Byproduct Formation

Trace impurities such as diacetylated derivatives (<2%) may form under prolonged reaction times. These are removed via recrystallization from ethanol/water (3:1).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-bromo-5-nitrophenyl)acetamide, and how do reaction conditions influence yield?

- Methodology :

- Reductive Coupling : Utilize nitro-to-amine reductive coupling with boronic acid derivatives under palladium catalysis. Key parameters include temperature (80–100°C), solvent (THF or DMF), and ligand choice (e.g., XPhos) to achieve stereospecific Csp3–N bond formation .

- Substitution Reactions : Bromine at the 3-position can be substituted with nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃ in DMSO, 60°C) .

- Data Table :

| Reaction Type | Catalyst/Solvent | Yield (%) | Selectivity |

|---|---|---|---|

| Reductive Coupling | Pd(OAc)₂/XPhos, THF | 78–85 | >95% (C–N) |

| Bromine Substitution | K₂CO₃, DMSO | 65–72 | Ortho/para mix |

Q. How is the crystal structure of this compound characterized?

- Methodology :

- Single-crystal X-ray diffraction reveals orthorhombic symmetry (space group P2₁2₁2₁) with cell parameters a = 4.78 Å, b = 18.77 Å, c = 19.38 Å. Hydrogen bonding between the acetamide carbonyl and nitro group stabilizes the lattice .

- Key Data :

- Molecular Weight : 290.07 g/mol

- Density : 1.635 Mg/m³

- R-factor : 0.045 (refinement reliability) .

Q. What analytical methods ensure purity and quality control of this compound?

- Methodology :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.

- Mass Spectrometry : Electron ionization (EI-MS) shows m/z 290 (M⁺), 214 (M⁺−Br), and 180 (M⁺−NO₂) .

Advanced Research Questions

Q. How do computational studies explain the stereospecificity of C–N coupling reactions involving this compound?

- Methodology :

- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states, revealing that steric hindrance from the nitro group directs boronic acid coupling to the 5-position. Solvent effects (THF vs. DMF) are modeled using PCM .

- Contradiction Resolution :

- Experimental yields contradict computational predictions when electron-withdrawing substituents alter charge distribution. Validate with Hammett plots to correlate substituent effects .

Q. What structural features dictate its biological activity, and how can SAR studies resolve contradictory data?

- Methodology :

- SAR Analysis : Compare bioactivity of analogs (e.g., 3-bromo vs. 5-chloro derivatives). Nitro group enhances antimicrobial activity (MIC = 12.5 µg/mL against S. aureus), while bromine improves lipophilicity (logP = 2.1) .

- Contradiction Example : Discrepancies in cytotoxicity (IC₅₀ = 50 µM vs. 120 µM) may arise from assay conditions (e.g., MTT vs. resazurin). Standardize protocols using NIST reference materials .

Q. How does the compound interact with biological targets at the molecular level?

- Methodology :

- Molecular Docking : AutoDock Vina simulates binding to E. coli DNA gyrase (PDB: 1KZN). Key interactions:

- Nitro group forms hydrogen bonds with Arg76.

- Bromine participates in hydrophobic packing with Ile78 .

- Validation : Surface Plasmon Resonance (SPR) confirms binding affinity (KD = 2.3 µM) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.